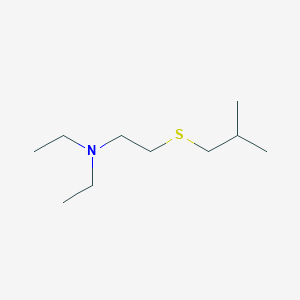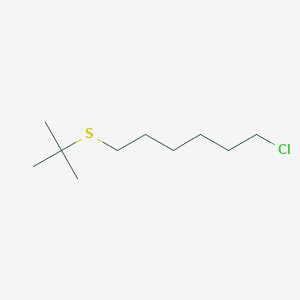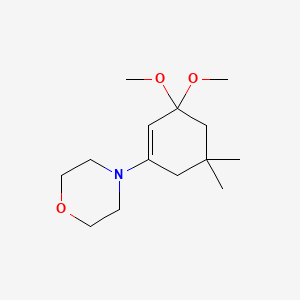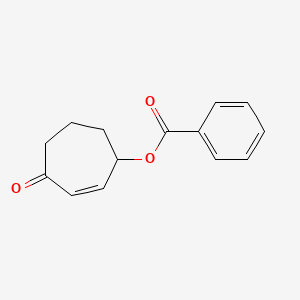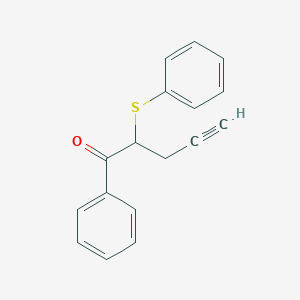![molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6](/img/structure/B14299794.png)
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Typically carried out at room temperature to 80°C.
Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Silanones, siloxanes.
Reduction: Silanes.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Applications De Recherche Scientifique
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
- Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
- Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol
Uniqueness
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
| 116065-56-6 | |
Formule moléculaire |
C14H17NOSi |
Poids moléculaire |
243.38 g/mol |
Nom IUPAC |
hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3 |
Clé InChI |
ZWDXTAHQDCQLIN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


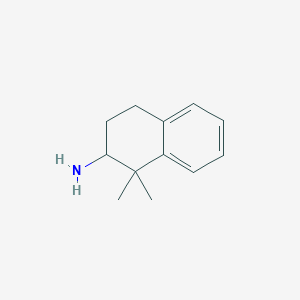
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/no-structure.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
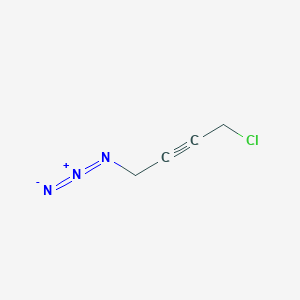
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
